molecular formula C15H12Cl2N2OS B2808788 2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile CAS No. 338954-47-5

2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile

Cat. No.: B2808788
CAS No.: 338954-47-5
M. Wt: 339.23
InChI Key: ROJZISSPOAVJLL-VXLYETTFSA-N
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Description

2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is an organic compound with a complex structure that includes a thienyl group, a dichlorobenzyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the 2,4-dichlorobenzyl ether. This intermediate is then reacted with ethanimidoyl chloride and a thienyl acetonitrile derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl chloride
  • 2,5-Dichlorobenzyl alcohol
  • Thienyl acetonitrile derivatives

Uniqueness

2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[5-[(E)-N-[(2,4-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-10(15-5-4-13(21-15)6-7-18)19-20-9-11-2-3-12(16)8-14(11)17/h2-5,8H,6,9H2,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJZISSPOAVJLL-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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